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Compound of Interest

Compound Name: Lenapenem

Cat. No.: B1667348

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specifically on "Lenapenem" (also identified as BO-2727) is sparse in
publicly available scientific literature. This guide provides a comprehensive overview of the
spectrum of activity of the carbapenem class of antibiotics against Gram-negative bacteria, into
which Lenapenem falls. The methodologies and general activity described are representative
of carbapenems and serve as a strong proxy for understanding the potential profile of
Lenapenem.

Introduction to Carbapenems

Carbapenems are a class of B-lactam antibiotics with a broad spectrum of antibacterial activity,
making them a critical tool in treating severe and multidrug-resistant (MDR) bacterial infections.
[1][2][3] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by
binding to and inactivating penicillin-binding proteins (PBPs).[1][4][5] This action is bactericidal.
Carbapenems are known for their stability against many B-lactamases, enzymes that can
degrade other B-lactam antibiotics.[2][5] Lenapenem (BO-2727) is noted to be a carbapenem
with high stability against dehydropeptidase-I (DHP-I), an enzyme that can inactivate some
other carbapenems.[6]
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Carbapenems generally exhibit potent activity against a wide range of Gram-negative bacteria,
including members of the Enterobacterales order and difficult-to-treat non-fermenters like
Pseudomonas aeruginosa and Acinetobacter baumannii.[1][3][7]

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of representative carbapenems against key
Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentration (MIC)
values, specifically MIC50 and MIC90, which represent the concentrations required to inhibit
the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Meropenem against Multidrug-Resistant (MDR) Enterobacterales

) Meropenem MIC50 Meropenem MIC90 )
Organism (n) % Susceptible
(mglL) (mgiL)

All MDR
Enterobacterales <0.06 1 86.2%
(1697)

Carbapenem-
Resistant

8 >64
Enterobacterales

(CRE) (222)

KPC-producing CRE
(180)

32

Data sourced from a study of U.S. multidrug-resistant isolates collected from 2016 to 2020.[8]

Table 2: In Vitro Activity of Various Carbapenems against Pseudomonas aeruginosa

Antibiotic MIC50 (mgl/L) MIC90 (mgl/L)

Doripenem

Imipenem

Meropenem
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Specific MIC50/MIC90 values for P. aeruginosa vary significantly based on the study and the
resistance profile of the isolates. Doripenem is noted to have potent activity against P.
aeruginosa, often with lower MICs than imipenem and meropenem.[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the spectrum
of activity of carbapenems.

Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the lowest concentration of an antibiotic that prevents visible growth of a
bacterium in vitro.[9][10]

Methodology: Broth Microdilution (According to CLSI Guidelines)
e Preparation of Bacterial Inoculum:
o Isolate pure colonies of the test bacterium from an 18-24 hour agar plate.

o Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland
standard. This corresponds to approximately 1-2 x 108 CFU/mL.

o Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10°
CFU/mL in the test wells.[11]

o Preparation of Antibiotic Dilutions:

o Prepare a series of twofold dilutions of the carbapenem in cation-adjusted Mueller-Hinton
Broth (CAMHB) in a 96-well microtiter plate.[12]

o The concentration range should be appropriate to determine the MIC for the specific
organism being tested.

¢ Inoculation and Incubation:

o Add the standardized bacterial inoculum to each well of the microtiter plate containing the
antibiotic dilutions.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8744278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4082879/
https://ltd.aruplab.com/Tests/Pub/0060201
https://www.mdpi.com/2076-0817/10/2/165
https://pmc.ncbi.nlm.nih.gov/articles/PMC11721449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2897473/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

o Incubate the plate at 35 + 2°C for 16-20 hours in ambient air.[13]

« Interpretation of Results:
o Following incubation, visually inspect the wells for turbidity.

o The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
[10][11]

Time-Kill Assay

Purpose: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.[14][15]
Methodology:

e Preparation:

o Prepare a starting bacterial inoculum of approximately 5 x 10> to 1 x 106 CFU/mL in a
suitable broth medium (e.g., CAMHB).

o Prepare tubes with the desired concentrations of the carbapenem (often at multiples of the
MIC). Include a growth control tube without any antibiotic.

o Execution:
o Incubate all tubes at 37°C.

o At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each
tube.[16]

o Perform serial dilutions of the aliquots in a sterile saline solution.
e Enumeration:
o Plate the dilutions onto a suitable agar medium.

o Incubate the plates for 18-24 hours at 37°C.
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o Count the number of colonies (CFU) on the plates to determine the viable bacterial count
at each time point.

e Analysis:
o Plot the log10 CFU/mL against time for each antibiotic concentration and the control.

o Bactericidal activity is typically defined as a >3-log10 (99.9%) reduction in the initial
inoculum count.[14][15] Bacteriostatic activity is a <3-log10 reduction where bacterial
growth is inhibited but not killed.
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Caption: Workflow for a Time-Kill Assay.
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Caption: Mechanism of Action of Carbapenems in Gram-Negative Bacteria.

Mechanisms of Resistance in Gram-Negative
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Resistance to carbapenems in Gram-negative bacteria is a significant clinical concern and can
arise through several mechanisms:[3][7]

o Carbapenemase Production: This is the most significant mechanism, involving the
production of B-lactamase enzymes that can hydrolyze carbapenems. These enzymes are
categorized into Ambler classes A, B, and D.[7][17]

o Porin Channel Loss/Mutation: Gram-negative bacteria can alter or reduce the expression of
outer membrane porins, which carbapenems use to enter the cell. This restricts the
antibiotic's access to its PBP targets.[4][7][18]

o Efflux Pump Overexpression: Bacteria may overexpress efflux pumps that actively transport
carbapenems out of the cell before they can reach their target PBPs.[18][19]

« Alterations in Penicillin-Binding Proteins (PBPs): Modifications to the structure of PBPs can
reduce their affinity for carbapenems, diminishing the antibiotic's inhibitory effect.[7]

Conclusion

The carbapenem class of antibiotics remains a cornerstone for treating severe infections
caused by Gram-negative bacteria. Their broad spectrum of activity, which includes many
multidrug-resistant pathogens, underscores their clinical importance. While specific data on
Lenapenem is limited, its classification as a carbapenem suggests a similar profile of activity
and mechanism of action. Understanding the methodologies for evaluating antimicrobial activity
and the mechanisms of resistance is crucial for the continued development and strategic use of
this vital class of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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